molecular formula C8H9NO B1266835 2-Acetyl-6-methylpyridine CAS No. 6940-57-4

2-Acetyl-6-methylpyridine

Cat. No.: B1266835
CAS No.: 6940-57-4
M. Wt: 135.16 g/mol
InChI Key: FPQMUQPPAYCAME-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylpyridine: is an organic compound with the molecular formula C8H9NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position of the pyridine ring. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and chemical synthesis.

Biochemical Analysis

Biochemical Properties

2-Acetyl-6-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, this compound can affect gene expression, leading to changes in the levels of various proteins involved in cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. One notable interaction is with the nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . By activating Nrf2, this compound promotes the transcription of genes involved in the antioxidant response, thereby enhancing cellular defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing antioxidant defenses . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites within the cell . The interaction with cytochrome P450 enzymes also suggests a role in the detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its biological activity, as it determines the concentration of the compound in different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. It has been found to localize in the cytoplasm and the nucleus, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, thereby influencing its function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Acetyl-6-methylpyridine can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield various reduced forms, such as alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation with chlorine or bromine in the presence of a catalyst, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.

Major Products Formed:

    Oxidation: this compound can be oxidized to this compound-3-carboxylic acid.

    Reduction: Reduction can yield 2-(1-hydroxyethyl)-6-methylpyridine or 2-(1-aminoethyl)-6-methylpyridine.

    Substitution: Halogenated derivatives such as 2-acetyl-6-bromopyridine, nitrated derivatives like 2-acetyl-6-nitropyridine, and sulfonated derivatives such as 2-acetyl-6-sulfonylpyridine.

Scientific Research Applications

Chemistry: 2-Acetyl-6-methylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used as a ligand in coordination chemistry studies. It forms complexes with metal ions, which are studied for their potential biological activities and applications.

Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry: this compound is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the production of fragrances and perfumes.

Mechanism of Action

The mechanism of action of 2-acetyl-6-methylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal ion, leading to changes in reactivity and biological activity.

In medicinal chemistry, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Acetylpyridine: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.

    2-Acetyl-4-methylpyridine: Has the methyl group at the fourth position instead of the sixth, leading to variations in reactivity and applications.

    6-Methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of an acetyl group, which significantly alters its chemical behavior.

Uniqueness: 2-Acetyl-6-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both the acetyl and methyl groups on the pyridine ring influences its interactions with other molecules and its overall stability.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMUQPPAYCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219528
Record name Ketone, methyl 6-methyl-2-pyridyl
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-57-4
Record name 1-(6-Methyl-2-pyridinyl)ethanone
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Record name 2-Acetyl-6-methylpyridine
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Record name 6940-57-4
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Record name Ketone, methyl 6-methyl-2-pyridyl
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Record name 1-(6-methylpyridin-2-yl)ethan-1-one
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Record name 2-ACETYL-6-METHYLPYRIDINE
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Record name 2-Acetyl-6-methylpyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a −75° C. solution of oxalyl chloride (20 mL, 225 mmol, 1.1 equiv) in methylene chloride (300 mL) was slowly added a solution of dimethylsulfoxide (32 mL, 2.2 equiv) in methylene chloride (400 mL) over 1 hour. The resulting solution was stirred at −75° C. for 10 min,and then slowly treated with a solution of 1-(6-methyl-pyridin-2-yl)-ethanol (28 g, 204 mmol, 1 equiv) in methylene chloride (600 mL). The reaction mixture was stirred for 10 min at the same temperature, and then slowly treated with triethylamine (140 mL, 1.02 mol, 5 equiv). The resulting mixture was warmed to 20° over 2 hours, and then quenched with water (500 mL). The organic phase was separated, dried over magnesium sulfate and concentrated in vacuo to yield the crude material. Silica gel chromatography (3:1 hexanes/ethyl acetate) yielded 1-(6-Methyl-pyridin-2-yl)-ethanone (25.36 g, 92%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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